3-(Thenylideneamino)-2-oxazolidone 3-(Thenylideneamino)-2-oxazolidone
Brand Name: Vulcanchem
CAS No.: 34489-28-6
VCID: VC17308003
InChI: InChI=1S/C8H8N2O2S/c11-8-10(3-4-12-8)9-6-7-2-1-5-13-7/h1-2,5-6H,3-4H2/b9-6+
SMILES:
Molecular Formula: C8H8N2O2S
Molecular Weight: 196.23 g/mol

3-(Thenylideneamino)-2-oxazolidone

CAS No.: 34489-28-6

Cat. No.: VC17308003

Molecular Formula: C8H8N2O2S

Molecular Weight: 196.23 g/mol

* For research use only. Not for human or veterinary use.

3-(Thenylideneamino)-2-oxazolidone - 34489-28-6

Specification

CAS No. 34489-28-6
Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
IUPAC Name 3-[(E)-thiophen-2-ylmethylideneamino]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C8H8N2O2S/c11-8-10(3-4-12-8)9-6-7-2-1-5-13-7/h1-2,5-6H,3-4H2/b9-6+
Standard InChI Key ZSXOGKVIBJQFQH-RMKNXTFCSA-N
Isomeric SMILES C1COC(=O)N1/N=C/C2=CC=CS2
Canonical SMILES C1COC(=O)N1N=CC2=CC=CS2

Introduction

Chemical Identification and Structural Properties

Nomenclature and Molecular Descriptors

The systematic IUPAC name for 3-(Thenylideneamino)-2-oxazolidone is 3-[(E)-thiophen-2-ylmethylideneamino]-1,3-oxazolidin-2-one, reflecting its oxazolidinone core and the (E)-configured thienylmethyleneamino substituent . Its SMILES notation (\text{C1COC(=O)N1/N=C/C2=CC=CS2) and InChIKey (ZSXOGKVIBJQFQH-RMKNXTFCSA-N\text{ZSXOGKVIBJQFQH-RMKNXTFCSA-N}) provide unambiguous representations of its planar and stereochemical features . The compound’s molecular structure integrates a thiophene ring—a sulfur-containing heterocycle—conjugated to the oxazolidinone via an imine linkage, a configuration that may influence its electronic properties and reactivity .

Synthesis and Structural Elucidation

Historical Context and Methodological Evolution

Future Research Priorities

  • Synthetic Optimization: Developing scalable, high-yield routes to 3-(Thenylideneamino)-2-oxazolidone using green chemistry principles.

  • Biological Screening: Evaluating its antimicrobial, antifungal, and anticancer activity in vitro, with emphasis on biofilm-associated infections.

  • Structure-Activity Relationships (SAR): Systematically modifying the thiophene and oxazolidinone moieties to identify pharmacophores with enhanced potency.

  • Toxicological Profiling: Assessing acute and chronic toxicity in model organisms to establish safety thresholds.

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